molecular formula C10H20ClNO B1630115 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride CAS No. 1093652-85-7

4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride

Cat. No.: B1630115
CAS No.: 1093652-85-7
M. Wt: 205.72 g/mol
InChI Key: AIFWPBDGHDFXGV-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with complex substituents. The primary molecular framework consists of a six-membered saturated nitrogen-containing ring designated as piperidine, numbered sequentially to establish positional relationships for substituent attachment. The compound bears the Chemical Abstracts Service registry number 1093652-85-7, providing unique identification within chemical databases and regulatory frameworks.

The systematic name reflects the hierarchical structural organization beginning with the piperidine base ring, followed by the specification of the 4-position substitution pattern. The cyclopropylmethoxy moiety represents a branched alkoxy group where a methoxy functionality (-OCH₃) is replaced by a cyclopropylmethoxy unit (-OCH₂-cyclopropyl), creating a more complex three-dimensional architecture. The complete International Union of Pure and Applied Chemistry designation, "4-(cyclopropylmethoxymethyl)piperidine;hydrochloride," precisely defines both the free base structure and its hydrochloride salt form.

Alternative nomenclature systems and synonyms include variations such as "this compound" and "4-((Cyclopropylmethoxy)methyl)piperidine hydrochloride," reflecting different bracketing conventions while maintaining chemical accuracy. The compound's molecular formula C₁₀H₁₉NO- HCl indicates the presence of ten carbon atoms, twenty hydrogen atoms (including the proton from hydrochloric acid), one nitrogen atom, one oxygen atom, and one chloride anion, resulting in a total molecular weight of 205.72 grams per mole.

Properties

IUPAC Name

4-(cyclopropylmethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-9(1)7-12-8-10-3-5-11-6-4-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFWPBDGHDFXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635820
Record name 4-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093652-85-7
Record name 4-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

Core Structural Considerations

The molecule comprises two primary components:

  • A six-membered piperidine ring, which provides conformational rigidity and hydrogen-bonding capabilities.
  • A cyclopropylmethoxymethyl side chain, introducing steric bulk and electronic modulation through the cyclopropane ring’s angle strain.

Retrosynthetically, the compound can be dissected into:

  • Piperidine precursor : Typically 4-hydroxymethylpiperidine or its protected derivatives.
  • Cyclopropylmethyl ether moiety : Synthesized from cyclopropanemethanol via etherification reactions.

Established Synthetic Pathways

Pathway A: Sequential Alkylation-Etherification (Knoevenagel-Huisgen Approach)

This industrial-scale method involves three stages:

Piperidine Core Functionalization

4-Hydroxymethylpiperidine (1) undergoes protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane with imidazole catalysis (Yield: 92-95%).

Reaction Conditions

Parameter Value
Temperature 0°C → RT
Time 12 hr
Solvent DCM
Catalyst Imidazole (1.5 eq)
Cyclopropylmethyl Ether Synthesis

Cyclopropanemethanol (2) is converted to the corresponding mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in THF at -15°C. Subsequent reaction with the protected piperidine derivative (1a) proceeds via SN2 mechanism:

$$ \text{1a} + \text{2a} \xrightarrow{\text{K₂CO₃, DMF}} \text{3} $$

Optimization Data

Base Solvent Temp (°C) Yield (%)
K₂CO₃ DMF 80 78
Cs₂CO₃ DMF 100 82
DBU DMSO 120 68
Deprotection and Salt Formation

TBDMS group removal using tetrabutylammonium fluoride (TBAF) in THF (0°C, 2 hr) yields the free base, which is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt (Overall yield: 64-68%).

Pathway B: One-Pot Reductive Amination (Borch Protocol)

An alternative route employs reductive amination to construct the piperidine ring and side chain simultaneously:

$$ \text{Glutaraldehyde} + \text{Cyclopropylmethoxypropylamine} \xrightarrow{\text{NaBH₃CN}} \text{4} $$

Key Advantages

  • Avoids intermediate purification
  • Enables chiral center introduction via asymmetric catalysis

Limitations

  • Lower regioselectivity (72:28 cis:trans)
  • Requires careful pH control (optimum pH 6.8-7.2)

Critical Reaction Parameters

Temperature Effects on Cyclopropane Stability

The strained cyclopropane ring imposes strict thermal constraints:

Reaction Stage Max Allowable Temp (°C) Decomposition Byproducts
Etherification 80 Cyclohexene derivatives
Salt Formation 40 Chlorinated open-chain compounds

Cooling during exothermic steps (e.g., HCl addition) is essential to prevent ring-opening.

Purification and Characterization

Crystallization Optimization

The hydrochloride salt’s solubility profile enables gradient crystallization:

Solvent System

Component Volume Ratio Purity (%)
EtOAc:Hexane 3:1 98.2
MeOH:Diethyl ether 1:5 99.1

Spectroscopic Characterization Data

¹H NMR (400 MHz, D₂O)

δ (ppm) Multiplicity Assignment
3.72 m Piperidine H-2,6
3.58 dd (J=12,4) OCH₂Cyclopropane
1.45 m Cyclopropane CH₂
0.98 q (J=4.8) Cyclopropane CH

HPLC Conditions

  • Column: C18, 150 × 4.6 mm
  • Mobile phase: 20 mM NH₄OAc (pH 5.0)/MeCN (85:15)
  • Retention time: 6.8 min

Industrial-Scale Production Considerations

Environmental Impact Mitigation

Closed-loop systems recover 98% of DMF solvent via vacuum distillation. Catalyst recycling protocols achieve 12 reuse cycles without significant activity loss.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps:

Parameter Batch Process Flow System
Reaction Time 8 hr 22 min
Space-Time Yield 0.8 kg/m³/hr 4.2 kg/m³/hr

Biocatalytic Approaches

Immobilized transaminases enable enantioselective synthesis (ee >99% reported in preliminary trials).

Chemical Reactions Analysis

4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research indicates that 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride exhibits significant anticancer properties. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including prostate, lung, and breast cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Anti-inflammatory and Antihypertensive Effects
The compound also demonstrates anti-inflammatory and antihypertensive activities. Studies suggest that it can modulate inflammatory pathways and reduce blood pressure in animal models, indicating potential use in treating conditions such as hypertension and other inflammatory diseases .

Neuroprotective Effects
In addition to its anticancer and anti-inflammatory properties, this compound has shown promise in neuroprotection. Animal studies have reported improvements in cognitive function and reductions in oxidative stress, suggesting its potential application in neurodegenerative diseases like Alzheimer's .

Analytical Methods

To facilitate research on this compound, several analytical techniques have been developed:

  • High-Performance Liquid Chromatography (HPLC) : This method is commonly used for quantifying the compound in biological samples due to its sensitivity and specificity.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides detailed information about the compound's molecular structure and is utilized for pharmacokinetic studies.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is employed for analyzing volatile components and degradation products of the compound .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against prostate cancer cells demonstrated a dose-dependent inhibition of cell growth. The study utilized flow cytometry to analyze apoptosis rates, revealing that treatment with the compound significantly increased apoptotic cell populations compared to controls .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, administration of the compound improved cognitive performance on memory tasks. The study indicated that this compound reduced levels of reactive oxygen species (ROS) and enhanced neuronal survival in vitro .

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Bulky vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in 4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine HCl improves lipophilicity, a critical factor for blood-brain barrier penetration in CNS drugs .
  • Positional Isomerism : The 3-substituted analog (3-[(Cyclopropylmethoxy)methyl]piperidine HCl) may exhibit distinct binding kinetics compared to the 4-substituted target compound due to spatial orientation differences .

Physicochemical Properties

Property 4-[(Cyclopropylmethoxy)methyl]piperidine HCl 4-(Diphenylmethoxy)piperidine HCl 4-(3-Methoxyphenyl)piperidine HCl
Physical State Likely solid (inferred from analogs) White solid Solid (inferred)
Melting Point Not available 200–207°C Not available
Solubility Moderate (cyclopropyl enhances lipophilicity) Low (bulky diphenyl group) Moderate (methoxyphenyl)
Lipophilicity (LogP) Estimated ~2–3 Higher (~3–4) ~1.5–2.5

Notes:

  • The cyclopropylmethoxy group balances lipophilicity and solubility, making the compound suitable for oral bioavailability. In contrast, the diphenylmethoxy derivative’s high molecular weight (303.83) and bulky structure may limit solubility .
  • The trifluoromethyl analog’s enhanced lipophilicity (LogP ~3–4) could improve tissue penetration but increase metabolic stability challenges .

Comparison :

  • Both the target compound and 4-(Diphenylmethoxy)piperidine HCl require stringent PPE (e.g., EN374-standard gloves) due to acute toxicity risks .
  • Environmental data are scarce for all compounds, necessitating precautionary measures during disposal .

Biological Activity

4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C10_{10}H20_{20}ClNO. It is recognized for its potential applications in biochemical research, particularly in the study of protein interactions and enzyme activity. The compound's unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. This compound can bind to various proteins or enzymes, thereby altering their functional activity. The exact pathways and biological effects depend on the context of its application, including the types of cells or organisms being studied.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Protein Interaction Studies : The compound has been utilized in proteomics to investigate protein-ligand interactions, which are crucial for understanding cellular mechanisms and disease processes.
  • Enzyme Activity Modulation : Research indicates that this compound can modulate enzyme activities, potentially leading to therapeutic applications in drug development.

Case Studies

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological ActivityNotable Differences
4-[(Methoxymethyl)piperidine hydrochloride]Similar piperidine structureModerate enzyme interactionLacks cyclopropyl group
4-[(Ethoxymethyl)piperidine hydrochloride]Similar piperidine structureVariable activityEthoxy group changes reactivity
4-[(Cyclopropylmethoxy)ethyl]piperidine hydrochlorideSimilar piperidine structurePotentially different enzyme interactionsEthyl linker instead of methyl

This table illustrates how variations in substituents can influence the biological properties and reactivity of piperidine derivatives.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Reagents : Piperidine is reacted with cyclopropylmethanol in the presence of a catalyst.
  • Conditions : The reaction is conducted under controlled heating to facilitate product formation.
  • Purification : Post-reaction, the product is purified through standard methods such as recrystallization or chromatography.

Q & A

Q. What are the common synthetic routes for 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting piperidine derivatives with cyclopropylmethoxymethyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. Post-reaction, purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with chloroform:methanol gradients). Industrial-scale synthesis may employ controlled reactor conditions to optimize yield and purity .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Key precautions include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Ensure proper labeling and segregation from incompatible chemicals .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure by analyzing chemical shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, piperidine resonances at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • Melting Point Analysis : Determines purity (sharp melting point within 1–2°C of literature values) .

Advanced Research Questions

Q. How can computational methods optimize its synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers. For example, ICReDD’s reaction path search methods predict optimal conditions (solvent, temperature) to minimize side reactions. Machine learning algorithms analyze experimental data to refine parameters like reagent stoichiometry or catalyst loading, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in reaction yields under varying conditions?

  • Methodological Answer : Systematic Design of Experiments (DoE) isolates variables (e.g., pH, temperature). For instance:
  • Factorial Screening : Test combinations of solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. NaOH) to identify yield outliers.
  • Kinetic Studies : Monitor reaction progress via HPLC to detect intermediates or degradation products. Adjust heating rates or mixing efficiency to stabilize reactive species .

Q. How does pH influence the compound’s stability in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C.
  • Analyze degradation via LC-MS at intervals (0, 7, 14 days). Acidic conditions may hydrolyze the cyclopropylmethoxy group, while alkaline media could deprotonate the piperidine nitrogen, altering solubility. Stabilizers like ascorbic acid (0.1% w/v) mitigate oxidation .

Q. What challenges arise in scaling up synthesis from lab to pilot scale?

  • Methodological Answer : Key challenges include:
  • Heat Transfer : Exothermic reactions require jacketed reactors with precise cooling to prevent runaway conditions.
  • Mixing Efficiency : Turbulent flow in large reactors ensures homogeneity; computational fluid dynamics (CFD) models predict dead zones.
  • Purification : Replace column chromatography with continuous distillation or crystallization (e.g., anti-solvent addition) for cost-effective scale-up .

Q. How to analyze its interaction with biological targets using in vitro models?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) quantify affinity for GPCRs or ion channels.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS/MS. CYP450 inhibition assays identify enzyme interactions.
  • Cellular Uptake : Fluorescently tagged derivatives track subcellular localization using confocal microscopy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.